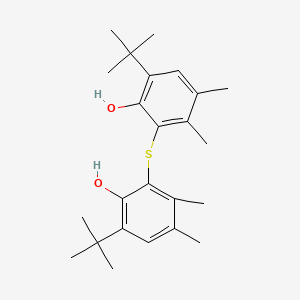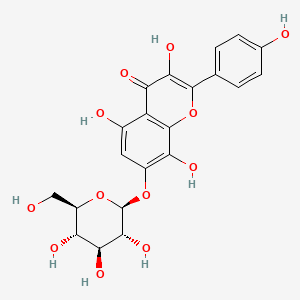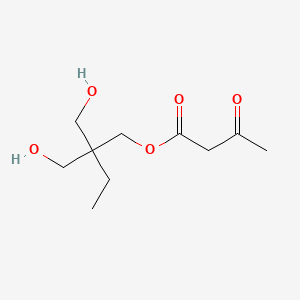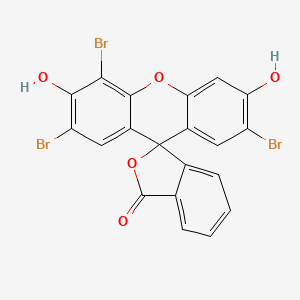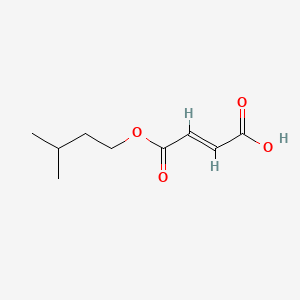
Copper(1+) oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+) oleate is an organometallic compound formed by the combination of copper in the +1 oxidation state and oleic acid, a long-chain fatty acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used as a precursor in the synthesis of copper nanoparticles and as a component in lubricants and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(1+) oleate can be synthesized through various methods, including chemical reduction and thermal decomposition. One common method involves the reduction of copper chloride with a reducing agent such as sodium formaldehyde sulfoxylate in the presence of oleic acid, which acts as a capping agent . The reaction typically occurs under controlled temperature conditions to ensure the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reduction processes. The use of surfactants like polyvinyl alcohol or polyvinyl pyrrolidone helps prevent oxidation and agglomeration of the particles . The reaction conditions, including temperature and concentration of the reducing agent, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Copper(1+) oleate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to copper(2+) oleate using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: It can be reduced to metallic copper using strong reducing agents like sodium borohydride or hydrazine.
Substitution: this compound can participate in substitution reactions with other carboxylates or ligands, leading to the formation of different copper complexes.
Major Products:
Oxidation: Copper(2+) oleate
Reduction: Metallic copper
Substitution: Various copper carboxylates and complexes
Wissenschaftliche Forschungsanwendungen
Copper(1+) oleate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of copper(1+) oleate primarily involves its ability to release copper ions, which can interact with various biological and chemical targets. In biological systems, copper ions can disrupt microbial cell membranes, leading to increased permeability and cell death . In chemical reactions, copper ions can act as catalysts, facilitating various redox and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Copper(2+) oleate: Similar in structure but with copper in the +2 oxidation state, leading to different reactivity and applications.
Copper glycolate: A shorter-chain carboxylate with different thermal decomposition properties and applications in conductive inks.
Copper lactate: Another short-chain carboxylate used in similar applications but with different physical and chemical properties.
Uniqueness: Copper(1+) oleate is unique due to its specific oxidation state and long-chain fatty acid structure, which imparts distinct properties such as enhanced stability and specific reactivity in various applications.
Eigenschaften
CAS-Nummer |
20240-06-6 |
|---|---|
Molekularformel |
C18H33CuO2 |
Molekulargewicht |
345.0 g/mol |
IUPAC-Name |
copper(1+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
InChI-Schlüssel |
NFRRPHPZDNJENC-KVVVOXFISA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cu+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


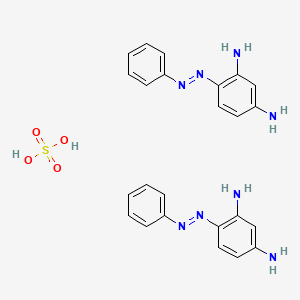
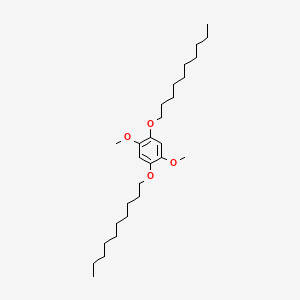
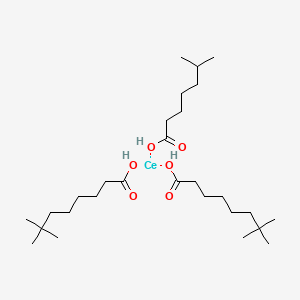
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
